N-(3-bromophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
This pyridazinone derivative features a 1,6-dihydropyridazine core substituted with a 4-methoxy group at position 4 and a 6-oxo moiety. The aryl groups at positions 1 and 3 are 4-fluorophenyl and 3-bromophenyl, respectively. The bromine atom introduces steric bulk and lipophilicity, while the fluorine enhances electronic interactions. This compound is hypothesized to act as a proteasome inhibitor, based on structural similarities to other pyridazinone-based inhibitors .
Propriétés
IUPAC Name |
N-(3-bromophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrFN3O3/c1-26-15-10-16(24)23(14-7-5-12(20)6-8-14)22-17(15)18(25)21-13-4-2-3-11(19)9-13/h2-10H,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRUTGBGKXHGFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)NC2=CC(=CC=C2)Br)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Substituent Effects on the Pyridazine Core
- Compound 9 (): Structure: 1-Benzyl-N-(3-(cyclopropylcarbamoyl)-4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide. Key Differences: Replaces the 4-fluorophenyl at position 1 with a benzyl group. The 3-bromophenyl in the target compound is substituted with a cyclopropylcarbamoyl-modified 4-fluorophenyl.
-
- Structure: N-[3-(Cyclopropylcarbamoyl)-4-fluorophenyl]-1-[(4-methoxyphenyl)methyl]-6-oxo-pyridazine-3-carboxamide.
- Key Differences: Substitutes the 4-fluorophenyl at position 1 with a 4-methoxybenzyl group. The 3-bromophenyl is replaced with a cyclopropylcarbamoyl-4-fluorophenyl.
- Implications: The 4-methoxybenzyl group enhances electron-donating effects, possibly improving solubility but reducing membrane permeability compared to the target compound’s 4-fluorophenyl .
Amide Side Chain Modifications
- N-(5-Chloro-2-Methoxyphenyl)-1-(4-Fluorophenyl)-4-Methoxy-6-Oxo-1,6-Dihydropyridazine-3-Carboxamide (): Structure: Differs in the amide substituent, featuring a 5-chloro-2-methoxyphenyl group instead of 3-bromophenyl. Implications: The chlorine atom (smaller, more electronegative than bromine) may weaken hydrophobic interactions but improve metabolic stability.
Fluorophenyl-Containing Analogs in Other Drug Classes
- Para-Fluorofentanyl Derivatives (): Examples: N-(4-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide (para-fluorofentanyl). Key Differences: Piperidine-based opioids with a 4-fluorophenyl group but unrelated to pyridazinones. Implications: The 4-fluorophenyl group in both classes may enhance binding to target proteins (e.g., opioid receptors or proteasomes) through dipole interactions. However, the pyridazinone core in the target compound likely confers distinct pharmacokinetic properties, such as slower metabolism due to bromine .
Hypothetical Physicochemical Properties
| Compound | Molecular Weight | logP (Predicted) | Hydrogen Bond Acceptors |
|---|---|---|---|
| Target Compound | ~460 g/mol | ~3.5 | 5 |
| Compound 9 () | ~450 g/mol | ~2.8 | 6 |
| Para-Fluorofentanyl | ~356 g/mol | ~4.2 | 3 |
Pharmacological Implications
- Proteasome Inhibition: Pyridazinones with electron-withdrawing groups (e.g., 6-oxo) and aryl substituents (e.g., 4-fluorophenyl) are associated with enhanced proteasome binding. The bromine in the target compound may improve hydrophobic interactions but could reduce solubility .
- Metabolic Stability : Bromine’s slow metabolism might extend half-life compared to chlorine or fluorine-containing analogs, though this requires experimental validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
